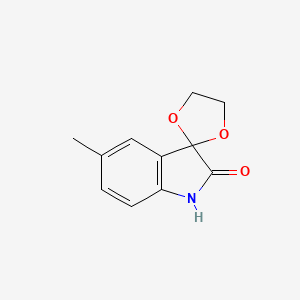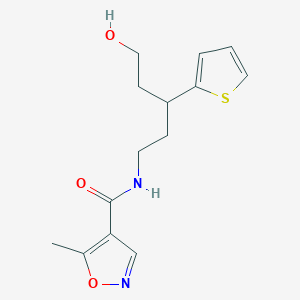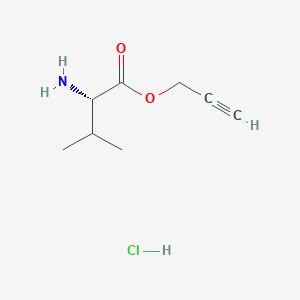![molecular formula C18H14ClN3O B2971328 N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide CAS No. 2178772-57-9](/img/structure/B2971328.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-([3,3’-bipyridin]-5-ylmethyl)-3-chlorobenzamide” is a complex organic molecule. It contains a bipyridine moiety (two pyridine rings connected by a single bond), which is a common structure in many organic compounds and is often involved in coordination chemistry . The compound also contains a benzamide group, which is a common functional group in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the bipyridine and benzamide moieties. The nitrogen atoms in the bipyridine structure could potentially coordinate with metal ions, forming a chelate ring .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents present. The bipyridine moiety could potentially coordinate with metal ions, and the benzamide group could undergo various reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the presence of functional groups. For example, it might have specific melting and boiling points, solubility in various solvents, and specific optical properties .科学的研究の応用
Herbicidal Applications
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a similar structure, has been identified as herbicidally active against annual and perennial grasses. This suggests potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops, highlighting the importance of benzamides in agricultural science (K. Viste, A. J. Cirovetti, B. Horrom, 1970).
Luminescence and Imaging
3-chloromethylpyridyl bipyridine fac tricarbonyl rhenium, a related compound, has been shown to be a thiol-reactive luminescent agent that accumulates in mitochondria. This characteristic makes it valuable for fluorescence microscopy, representing the first application of a 3MLCT luminescent agent for targeting biological entities in imaging, which could be crucial for medical diagnostics and research (A. Amoroso, R. J. Arthur, M. Coogan, et al., 2008).
Structural Studies
Detailed structural studies of tropane benzamines, including analogs of the compound , have provided insights into their molecular configurations. X-ray diffraction, IR, 1H NMR, and 13C NMR methods were used to elucidate the structures, which could have implications for designing more efficient and targeted molecules in various fields of chemistry and pharmacology (N. Cabezas, M. Martínez, E. Gálvez, et al., 1989).
Synthesis and Applications in Material Science
The synthesis of imidazopyridines, including compounds with structural similarities to N-([3,3'-bipyridin]-5-ylmethyl)-3-chlorobenzamide, has been explored for their wide range of applications in medicinal chemistry and material science. This highlights the versatility of the bipyridine scaffold in contributing to advances in these fields (A. K. Bagdi, S. Santra, K. Monir, A. Hajra, 2015).
Environmental Sensing and Safety
A coordination polymer based on bipyridine derivatives has been developed for the dual functional fluorescent sensing of hazardous environmental contaminants like nitrobenzene and dichromate anion. This application underscores the potential of such compounds in environmental monitoring and safety, emphasizing the role of chemical research in developing novel sensors for public health and environmental protection (W. Kan, Shi-Zheng Wen, 2017).
作用機序
Safety and Hazards
特性
IUPAC Name |
3-chloro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXVPKNQTPVFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2971245.png)

![4-Amino-1-(2,2-difluoroethyl)-N-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B2971248.png)

![2-{4H,5H,6H-cyclopenta[b]thiophen-2-ylformamido}acetic acid](/img/structure/B2971254.png)
![ethyl 2-{[1-(2,4-dichloro-5-methoxyphenyl)-1H-1,2,3,4-tetraazol-5-yl]sulfanyl}acetate](/img/structure/B2971255.png)

![ethyl 9'-chloro-2'-(2-hydroxyphenyl)-1',10b'-dihydro-1H-spiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]-1-carboxylate](/img/structure/B2971258.png)


![8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyethyl)urea](/img/structure/B2971263.png)

